molecular formula C26H32N2O5 B115033 Anseculin CAS No. 155773-59-4

Anseculin

Cat. No. B115033
M. Wt: 452.5 g/mol
InChI Key: FQELZLMTAPJJOL-UHFFFAOYSA-N
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Description

Anseculin is a chemical compound that has recently gained attention due to its potential use in scientific research. This compound has shown promising results in various experiments, making it an exciting area of study for researchers. In

Scientific Research Applications

Cognitive Enhancement in Aged Mice

Anseculin, a coumarine derivative, has been found to improve cognition. A study by Knauber & Müller (2003) demonstrated its potential in enhancing passive avoidance learning, particularly in aged mice. While it did not affect young mice, aged mice showed improved long-term memory without impacting short-term memory. This suggests Anseculin's role in age-related cognitive decline.

Biochemical Profile for Treating Alzheimer's Disease

Another study by Knauber & Müller (2002) highlights Anseculin's potential as an antidementia agent, particularly for Alzheimer's disease. Characterized as a functional antagonist of central α1-adrenoceptors, Anseculin demonstrated properties that might make it therapeutically valuable in treating progressive neuronal and cognitive decline.

Interaction with Acetylcholine Esterase Inhibitors

In relation to Alzheimer's treatment, a study on acetylcholine esterase inhibitors (AChEI) included Anseculin. Zheng et al. (2009) found that Anseculin was the most effective drug among studied inhibitors for dementia treatment, indicating its strong interaction with AChE.

properties

IUPAC Name

7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-18-19(2)26(29)33-23-17-24(31-4)25(16-20(18)23)32-15-7-10-27-11-13-28(14-12-27)21-8-5-6-9-22(21)30-3/h5-6,8-9,16-17H,7,10-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQELZLMTAPJJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870034
Record name 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ensaculin

CAS RN

155773-59-4
Record name 7-Methoxy-6-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155773-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ensaculin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENSACULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869PGR00AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
J Knauber, WE Müller - Drug development research, 2002 - Wiley Online Library
… profile of anseculin using mouse brain tissues. The main emphasis of this study was the effect of anseculin on … First, the pattern of activity of anseculin on α1-noradrenergic mediated …
Number of citations: 1 onlinelibrary.wiley.com
J Knauber, WE Müller - Pharmacological research, 2003 - Elsevier
Anseculin is a new coumarine derivative with promising cognition improving properties. We investigated its possible effects on passive avoidance learning in young and aged mice and …
Number of citations: 6 www.sciencedirect.com
QC Zheng, HY Chu, RJ Niu, CC Sun - Science in China Series B …, 2009 - Springer
… Of the above inhibitors, anseculin is the most … of anseculin forms a hydrogen bond with the amino H of Leu76 (bond length=0.192 nm, bond angle= 156.8). The amino N of the anseculin …
Number of citations: 4 link.springer.com
KY Lee, SH Sung, YC Kim - Korean Journal of Pharmacognosy, 2008 - koreascience.kr
… 한편 또 다른 coumarin계열 의 화합물인 KA-672 (=anseculin, ensaculin, 7-methoxy-6[3-[4-(2-… and Müller, WE (2003) Anseculin improves passive avoidance learning of aged mice. …
Number of citations: 5 koreascience.kr
A Chaudhary, RD Nagar… - Plant Archives (09725210), 2020 - plantarchives.org
Acetylcholinesterase (AChE) inhibition is the standard therapy method used for age related disorders. Alzheimer Disease (AD) is the most widespread age related disease, affecting …
Number of citations: 3 plantarchives.org
P Teismann, B Ferger - Brain research, 2000 - Elsevier
Ensaculin interacts with various neurotransmitter systems (eg, dopaminergic, serotoninergic, glutamatergic) and was originally designed for the treatment of dementia. In the present …
Number of citations: 16 www.sciencedirect.com
F Gualtieri, L Guandalini, D Manetti… - Medicinal Chemistry …, 2005 - ingentaconnect.com
Cognition enhancers are drugs able to facilitate attentional abilities and acquisition, storage and retrieval of information, and to attenuate the impairment of cognitive functions …
Number of citations: 6 www.ingentaconnect.com
M Noldner, H Hauer, SS Chatterjee… - Drugs of the future, 1996 - Prous Science
Number of citations: 23
SS Chatterjee, M Noeldner - …, 1997 - MUNKSGAARD-SUBSCRIPTION …
Number of citations: 2
M Nöldner, SS Chatterjee - …, 1997 - MUNKSGAARD-SUBSCRIPTION …
Number of citations: 2

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